ActA is exclusively found in Listeria monocytogenes, a Gram-positive bacterium that can cause severe infections, particularly in immunocompromised individuals, pregnant women, and newborns. The gene encoding ActA is located on the bacterial chromosome and is expressed during intracellular growth.
ActA belongs to a class of proteins known as actin-nucleating proteins. These proteins are characterized by their ability to promote the polymerization of actin filaments, which are essential components of the cytoskeleton in eukaryotic cells. ActA is classified as a virulence factor due to its role in enhancing the pathogenicity of Listeria monocytogenes.
The synthesis of ActA protein can be studied using various methods, including:
The translation of ActA involves ribosomes synthesizing the polypeptide chain based on the sequence encoded by its mRNA. The efficiency and fidelity of translation can be influenced by various factors such as ribosome availability, tRNA charging, and environmental conditions . Additionally, methods such as quantitative mass spectrometry can be used to analyze protein synthesis rates and modifications .
The structure of ActA has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. ActA contains several domains that interact with actin and facilitate its polymerization. The protein features an N-terminal domain that is essential for nucleation activity and a C-terminal domain that interacts with host cell machinery.
Structural studies reveal that ActA forms a complex with actin monomers, promoting their assembly into filaments. The specific interactions between ActA and actin are crucial for its function as an actin nucleator.
ActA catalyzes the polymerization of actin through a series of chemical reactions:
The kinetics of actin polymerization facilitated by ActA can be analyzed using fluorescence microscopy or pyrene-actin assays, which allow researchers to quantify filament formation over time.
The mechanism by which ActA promotes actin polymerization involves several steps:
Studies show that mutations in ActA can significantly impair its ability to promote actin polymerization, highlighting its essential role in bacterial motility .
ActA is a soluble protein under physiological conditions and exhibits stability across a range of pH levels. Its molecular weight is approximately 60 kDa.
ActA interacts specifically with G-actin through non-covalent bonds, including hydrogen bonds and hydrophobic interactions. The protein's activity can be modulated by factors such as ionic strength and temperature.
Biophysical techniques like circular dichroism spectroscopy have been employed to study the secondary structure of ActA, revealing an abundance of alpha-helices typical for proteins involved in cytoskeletal interactions .
ActA has significant implications in microbiology and cell biology research:
Research on ActA continues to provide valuable information about host-pathogen interactions and cellular dynamics, making it a focal point for scientific inquiry into infectious diseases caused by Listeria monocytogenes.
The actA gene is situated within the Listeria pathogenicity island 1 (LIPI-1), a 9.6 kb chromosomal region essential for virulence in Listeria monocytogenes. This gene is positioned downstream of the plcA (phospholipase C) and hly (listeriolysin O) genes, forming an operon-like structure under the control of the central transcriptional activator PrfA (Positive regulatory factor A). PrfA-dependent expression is activated upon bacterial entry into host cytosol, where environmental cues (e.g., glutathione depletion) trigger conformational changes in PrfA, enabling its binding to a palindromic sequence (PrfA-box: TTAACANNTGTTAA) upstream of the actA promoter [1] [9]. This regulatory mechanism ensures spatially and temporally restricted ActA production, coinciding with the transition from vacuolar escape to cytosolic replication and motility.
ActA is a 639-amino acid polypeptide (67 kDa) exhibiting a modular architecture with three functionally distinct regions. Its primary sequence features intrinsic disorder (≈40%) concentrated in the N-terminal and central regions, facilitating dynamic interactions with host proteins [6] [9].
Table 1: Domain Organization of Listeria monocytogenes ActA Protein
Domain | Residues | Key Motifs/Features | Functional Role |
---|---|---|---|
N-terminal Domain | 1-234 | Acidic stretches (E/D-rich); WH2-like motifs (85-104, 121-138); Arp2/3-binding site (144-170) | Actin monomer binding; Arp2/3 complex activation |
Central Repeat Region | 235-394 | Proline-rich repeats (PRRs: DFPPPPTDEEL; 4-5 copies); Long repeats (LRs; 3 copies) | VASP/Mena recruitment; Profilin anchoring; Motility efficiency |
C-terminal Domain | 595-639 | Hydrophobic transmembrane anchor (LLGASVILAAVFVF); LPXTG cell-wall anchor motif* | Membrane tethering; Surface exposure |
Note: LPXTG motif is cleaved by sortase A for covalent attachment to peptidoglycan [6] [9].
The N-terminus (residues 1-234) harbors two actin monomer-binding domains (residues 85-104 and 121-138) sharing homology with WASP Homology 2 (WH2) domains. These bind globular actin (G-actin) with submicromolar affinity (Kd ≈ 0.1-0.3 µM), delivering monomers to the Arp2/3 complex nucleation site. A critical acidic Arp2/3-binding motif (residues 144-170) binds directly to subunits p40, Arp2, and Arp3 (Kd ≈ 0.6 µM), competing with host nucleation-promoting factors (NPFs) like N-WASP. This domain alone is sufficient to stimulate actin nucleation rates equivalent to full-length ActA at saturation, achieving maximal Arp2/3-mediated actin assembly [3] [6].
Four to five conserved Proline-Rich Repeats (PRRs; consensus DFPPPPTDEEL) serve as docking sites for Enabled/VASP homology (EVH1) domains of host proteins VASP (vasodilator-stimulated phosphoprotein) and Mena. Each PRR contributes additively to bacterial speed (≈2-3 µm/min per repeat), with deletion mutants showing ≈70% velocity reduction. VASP recruitment localizes profilin-actin complexes to the bacterial surface, enhancing actin polymerization efficiency. Interdigitated Long Repeats (LRs) independently increase the frequency of actin tail initiation, likely by stabilizing nascent filaments [6] [9].
The C-terminus contains a hydrophobic transmembrane domain (TMD; residues 595-639) terminating in an LPXTG motif. This motif is cleaved by sortase A, covalently linking ActA to peptidoglycan and ensuring polarized surface distribution. The TMD adopts an α-helical conformation in membranes and shares topological similarities with eukaryotic tail-anchored (TA) proteins, though its insertion occurs co-translationally via the Sec pathway. Mutations disrupting hydrophobicity abolish membrane localization, impairing motility despite intact nucleation function [4] [10].
ActA transitions from an intrinsically disordered cytosolic state to a structured membrane-bound form. Biochemical and biophysical analyses reveal:
Table 2: Structural Transitions of ActA and Functional Consequences
State | Structural Features | Functional Outcome |
---|---|---|
Cytosolic (Unfolded) | High disorder (40% coil); Low α-helix (15%) | Facilitates ligand accessibility; Prevents premature complex assembly |
Membrane-Anchored | C-terminal TMD α-helix (80% helicity); N-terminal partial folding | Polarized surface display; Oligomerization platform |
Actin/Arp2/3-Bound | WH2 domains: coil→helix; Arp2/3-binding region: coil→β-strand | Actin monomer delivery; Arp2/3 complex activation; Filament nucleation |
Oligomeric (Surface) | Coiled-coil dimerization (N-terminus) | Clustered nucleation sites; Enhanced actin assembly efficiency |
The structural plasticity of ActA underpins its dual role as a scaffold and catalyst: disordered regions provide adaptable interaction interfaces, while induced folding ensures precise spatiotemporal activation of actin assembly during infection [2] [3] [8].
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